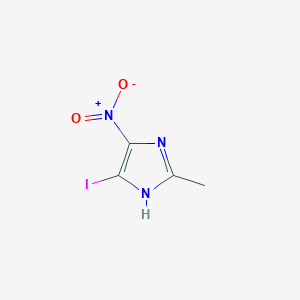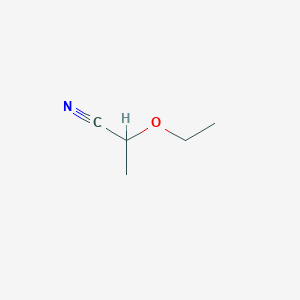
2,3,5,6-Tetramethylphenylacetonitril
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2,3,5,6-tetramethylphenylacetonitrile involves multi-step processes, including palladium-catalyzed sequential arylation. For instance, unsymmetric triarylacetonitriles can be synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions followed by consecutive C-H arylations, leading to triarylacetonitriles without over-arylation at any step. This methodology offers a pathway to synthesize tetraarylmethanes from simple starting materials (Nambo et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structure of certain tetrahydropyridine derivatives was solved by direct methods and refined to provide insights into the conformation and stabilization of the structure through intra- and intermolecular hydrogen bonds (Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acetonitrile derivatives demonstrate a variety of reaction pathways and product formations. For example, the reaction of phenylacetonitrile with dihydropyridines indicates the ability to form complex nitrile derivatives, which can further undergo transformations, showcasing the reactivity and versatility of these compounds (Schenker & Druey, 1959).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of nitrile compounds significantly influence their chemical reactivity and potential applications. These properties are often determined through experimental studies and contribute to understanding the compound's behavior under various conditions.
Chemical Properties Analysis
Nitrile compounds, including 2,3,5,6-tetramethylphenylacetonitrile, exhibit a range of chemical behaviors, such as reactivity towards bases, nucleophiles, and participation in coupling reactions. These properties are crucial for synthesizing complex organic molecules and materials with specific functions.
References
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
2,3,5,6-Tetramethylphenylacetonitril hat sich als suppressiv für die Epithel-Mesenchymale Transition (EMT) in Dickdarmkrebszellen erwiesen . Es unterdrückt die Expression von Mangansuperoxiddismutase (MnSOD), Fibronectin, Vimentin, MMP-9 und N-Cadherin, während die Expression von Occludin und E-Cadherin in unstimulierten und TGFβ-stimulierten Zellen erhöht wird . Dies führt zu einer Reduktion der Proliferation, Migration und Invasion von Dickdarmkrebszellen .
Herz-Kreislauf- und zerebrovaskuläre Gesundheit
This compound ist ein aktiver pharmazeutischer Wirkstoff, der ursprünglich aus Ligusticum wallichii isoliert wurde. Es wird zur Heilung von Herz-Kreislauf- und zerebrovaskulären Erkrankungen eingesetzt .
Lebensmittelindustrie
Diese Verbindung wird in der Lebensmittelindustrie häufig als beliebtes Aromaadditiv verwendet .
Brauindustrie
Bei der Herstellung von Baijiu, einem traditionellen Destillat in China, ist this compound eine wichtige Komponente . Es hat die Funktion, die Herz-Kreislauf- und zerebrovaskuläre Gesundheit zu fördern .
Gentechnik
Es wurden Forschungsarbeiten durchgeführt, um die Produktion von this compound in Saccharomyces cerevisiae durch Gentechnik zu erhöhen . Dies hat zu einer Erhöhung der Konzentration von this compound in Baijiu geführt .
Gesundheitliche Eigenschaften von Baijiu
Die Steigerung der Produktion von this compound in Baijiu verbessert seine Qualität und seine vorteilhaften gesundheitlichen Eigenschaften <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/
Wirkmechanismus
Target of Action
It has been suggested that the compound interacts with the mitochondrial respiratory chain protein, cytochrome c oxidase (complex iv) .
Mode of Action
The mode of action of 2,3,5,6-Tetramethylphenylacetonitrile involves its interaction with its target, cytochrome c oxidase. This enzyme catalyzes the oxidation of the compound
Result of Action
It has been suggested that the compound may cause changes in mitochondrial function due to its interaction with cytochrome c oxidase .
Eigenschaften
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNMZRMZCWNPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375253 | |
| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14611-44-0 | |
| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14611-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)


![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)




